molecular formula C12H8N2 B3023628 6-Phenylnicotinonitrile CAS No. 39065-54-8

6-Phenylnicotinonitrile

Cat. No. B3023628
CAS RN: 39065-54-8
M. Wt: 180.2 g/mol
InChI Key: OSRYUVXCTNUGRM-UHFFFAOYSA-N
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Description

6-Phenylnicotinonitrile is a chemical compound that belongs to the class of organic compounds known as nicotinonitriles. These compounds are characterized by a pyridine ring structure with a nitrile group attached to it. The phenyl group attached to the nicotinonitrile core adds to the complexity and potential reactivity of the molecule. The compound has been studied for various applications, including its use in the synthesis of liquid crystalline materials, luminescent materials, and as additives in dye-sensitized solar cells .

Synthesis Analysis

The synthesis of this compound derivatives has been achieved through various methods. One approach involves a green and convenient one-pot synthesis of 2-amino-4,6-diphenylnicotinonitriles using malononitrile, aromatic aldehydes, acetophenone derivatives, and ammonium acetate in water under ultrasound irradiation . Another method uses HBF4 as an efficient catalyst under mild and solvent-free conditions, supported by both experimental and theoretical evidence . Additionally, silica-supported perchloric acid has been employed as a catalyst for the synthesis of related derivatives under solvent-free conditions .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated using various spectroscopic techniques and crystallography. For instance, the crystal structure of a luminescent nicotinonitrile derivative was confirmed through single-crystal studies, revealing its three-dimensional structure and molecular shape . Another derivative crystallizes in a monoclinic system with a specific space group, and its structure is confirmed by X-ray single crystal diffraction studies . Theoretical studies, such as density functional theory (DFT), have been used to predict optimized geometrical parameters, vibrational wavenumbers, and non-linear optical properties .

Chemical Reactions Analysis

The reactivity of this compound derivatives has been explored in various chemical reactions. The compound's nitrile group is a reactive site prone to electrophilic attack, while the hydrogen atoms of the amino group are susceptible to nucleophilic attack . The presence of substituents on the phenyl rings can influence the compound's reactivity and its participation in chemical reactions, such as cyclization to form more complex structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives have been extensively studied. These compounds exhibit luminescent properties, making them potential candidates for blue light-emitting materials . Their thermal stability has been assessed through thermal gravimetric analysis, indicating high stability up to certain temperatures . The solvatochromic behavior of these derivatives has also been investigated, showing their ability to emit blue light in various solvents . Additionally, molecular docking studies suggest potential anticancer properties, although challenges related to solubility and interactions with drug transport proteins have been noted .

Scientific Research Applications

  • Solar Energy Application

    • Dye-Sensitized Solar Cells (DSSCs) Enhancement : Research by Mazloum‐Ardakani et al. (2018) synthesized a derivative of phenylnicotinonitrile to improve the performance of dye-sensitized solar cells. The study found that the addition of this compound increased the open-circuit potential and the photo-conversion efficiency of DSSCs, showcasing its potential in enhancing solar cell performance (Mazloum‐Ardakani et al., 2018).
  • Corrosion Inhibition

    • Mild Steel Corrosion Inhibition : Verma et al. (2018) investigated derivatives of 2-aminopyridine, which includes 6-phenylnicotinonitrile derivatives, as corrosion inhibitors for mild steel in acidic media. The study reported that these compounds effectively inhibited corrosion, showing promise for industrial applications (Verma et al., 2018).
    • Anti-Corrosive Properties for Steel : Singh et al. (2016) explored the corrosion inhibition effects of nicotinonitriles, including this compound derivatives, for mild steel in hydrochloric acid. Their findings suggest significant inhibition efficiency, highlighting the potential of these compounds in anti-corrosive applications (Singh et al., 2016).
  • Material Science and Synthesis

    • Non-Linear Optical Material Studies : Eşme (2021) conducted spectroscopic studies on a compound related to this compound, indicating its potential as a candidate for non-linear optical material studies. This research points to the compound's applications in advanced material science (Eşme, 2021).
    • Synthesis of Pyranopyrazoles : Zolfigol et al. (2013) reported the synthesis of pyranopyrazoles using isonicotinic acid, related to this compound, as a biological organocatalyst. This work highlights the compound's role in facilitating chemical reactions for synthesizing novel compounds (Zolfigol et al., 2013).
  • Anticancer Research

    • Potential Anticancer Applications : A study by Eşme (2021) on a this compound derivative suggested its potential as an anticancer agent. The molecular docking studies conducted in the research indicated the compound's possible efficacy against cancer cells (Eşme, 2021).

Mechanism of Action

The mechanism of action of 6-Phenylnicotinonitrile is not explicitly mentioned in the search results. It’s important to note that the mechanism of action would depend on the specific application of this compound .

Safety and Hazards

6-Phenylnicotinonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or if swallowed, it is advised to seek medical attention .

properties

IUPAC Name

6-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2/c13-8-10-6-7-12(14-9-10)11-4-2-1-3-5-11/h1-7,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSRYUVXCTNUGRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90503136
Record name 6-Phenylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90503136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39065-54-8
Record name 6-Phenyl-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39065-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Phenylpyridine-3-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-phenylpyridine-3-carbonitrile
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Synthesis routes and methods

Procedure details

5-Cyano-2-chloropyridine (5.0 g, 36.1 mmol), phenylboronic acid (6.6 g, 54 mmol), tetrakis(triphenylphosphine)palladium (0) (0.5 g), and aqueous Na2CO3 (7.6 g), in toluene (100 mL) were heated at 90° C. for 16 h. The mixture was diluted with EtOAc and washed with H2O. The organic layer was dried (MgSO4), filtered, and concentrated. The residue was purified by silica gel chromatography (hexanes/EtOAc 2/1) to afford the title compound (6.1 g, 94%). MS (ESI) m/z 181 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural features of 6-Phenylnicotinonitrile and how is it typically synthesized?

A1: this compound is characterized by a pyridine ring core with a phenyl group at the 6th position and a nitrile group at the 3rd position. The presence of these functional groups influences its reactivity and potential biological activity. A common synthetic strategy involves multi-component reactions (MCRs) using readily available starting materials like bromobenzaldehyde, malononitrile, and acetophenone in the presence of a catalyst. For instance, researchers successfully synthesized a series of alkynyl/alkenyl-substituted this compound derivatives via a one-pot MCR incorporating a palladium-catalyzed Sonogashira/Heck coupling step. [] This approach offers advantages such as shortened reaction times and simplified product isolation.

A2: Studies exploring Structure-Activity Relationships (SAR) have revealed that even subtle modifications on the this compound core can significantly impact its biological activity. For example, introducing a piperazine ring with various substituents at the 2-position of this compound led to potent antifungal activity against cucumber downy mildew. Specifically, compound C8 (2-(4-(4-(tert-butyl) benzyl) piperazin-1-yl)-6-phenylnicotinonitrile) exhibited superior efficacy compared to commercial fungicides like azoxystrobin and flumorph. [] This highlights the potential of this compound derivatives as lead structures for developing novel antifungal agents.

Q2: Have any computational studies been conducted to understand the properties of this compound derivatives?

A3: Yes, computational chemistry methods have been employed to investigate the structural and electronic properties of this compound derivatives. In one study, researchers used Density Functional Theory (DFT) calculations to analyze the crystal structure and intermolecular interactions of 2-amino-4-(2,4-dichlorophenyl)-6 phenylnicotinonitrile (ADPN). [] The calculations highlighted the significant role of dispersion forces in stabilizing the crystal structure and suggested that hydrogen bonding contributes to the dimerization process. This demonstrates the value of computational approaches in elucidating the physicochemical properties of these compounds.

Q3: Beyond biological activity, are there other potential applications for this compound derivatives?

A4: Research suggests that this compound derivatives can be employed as additives in material science applications. One study explored the use of 2-amino-4-(4-(methylamino)phenyl)-6-phenylnicotinonitrile for passivating the surface of titanium dioxide (TiO2) in dye-sensitized solar cells (DSSCs). [] The incorporation of this compound effectively retarded charge recombination processes, ultimately enhancing the performance of DSSCs. This highlights the potential of this compound derivatives in developing advanced materials for energy applications.

Q4: Are there any studies investigating the polymorphism of this compound derivatives?

A5: Polymorphism, the ability of a compound to exist in multiple crystal forms with distinct physicochemical properties, has been observed in this compound derivatives. Researchers conducted a comprehensive study on the polymorphic behavior of 2-{3-[3-cyano-6-methyl-2-oxo-4-phenylpyridin-1(2H)-yl]propoxy}-4-methyl-6-phenylnicotinonitrile. [] Using techniques like single-crystal X-ray diffraction, Hirshfeld surface analysis, and differential scanning calorimetry, they characterized two distinct polymorphs and examined their thermal stability and solubility profiles. Understanding polymorphic forms is crucial during drug development as it can influence crucial factors like bioavailability and stability.

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